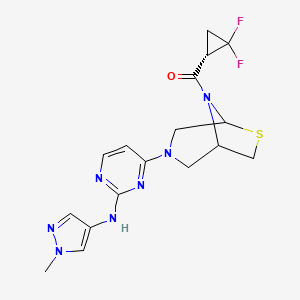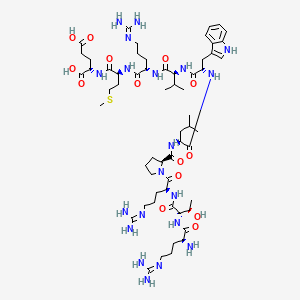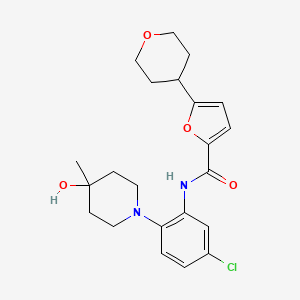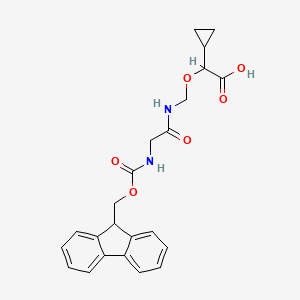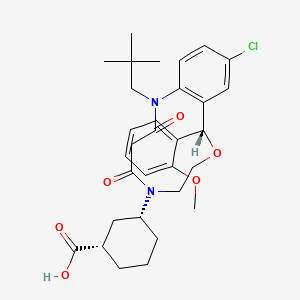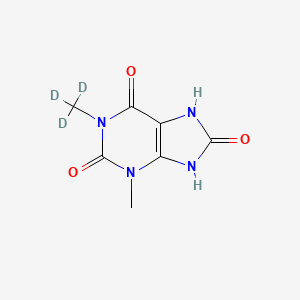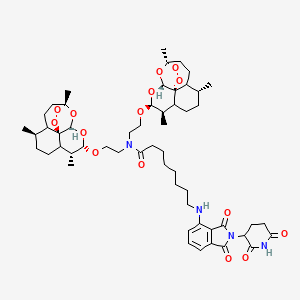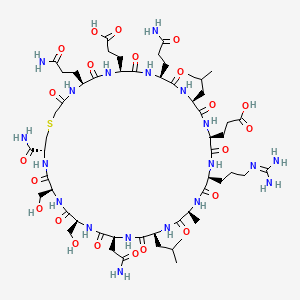
Thioether-cyclized helix B peptide, CHBP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioether-cyclized helix B peptide, CHBP, is a synthetic peptide known for its ability to enhance metabolic stability and provide renoprotective effects. This compound achieves these effects by promoting autophagy through the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and activation of mammalian target of rapamycin complex 2 (mTORC2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thioether-cyclized helix B peptide, CHBP, involves the cyclization of a linear peptide sequence via a thioether bond. The sequence is Ac-Gln-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-Cys-NH2, and the cyclization occurs through the N-terminal methionine and the thiol group of cysteine .
Industrial Production Methods: Industrial production of this compound, typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thioether-cyclized helix B peptide, CHBP, primarily undergoes reactions related to its peptide nature. These include:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Regeneration of thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
Wissenschaftliche Forschungsanwendungen
Thioether-cyclized helix B peptide, CHBP, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in autophagy and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in kidney ischemia-reperfusion injury and other renal conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
Thioether-cyclized helix B peptide, CHBP, exerts its effects by modulating the mTOR signaling pathway. It inhibits mTORC1 and activates mTORC2, leading to the induction of autophagy. This process enhances metabolic stability and provides renoprotective effects. The molecular targets include mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
Thioether-cyclized helix B peptide, CHBP, is unique due to its thioether-cyclized structure, which enhances its metabolic stability and resistance to proteolysis. Similar compounds include:
Linear helix B peptides: These lack the cyclization and are more susceptible to degradation.
Disulfide-cyclized peptides: These have disulfide bonds instead of thioether bonds, which can be less stable under certain conditions
Eigenschaften
Molekularformel |
C56H93N19O22S |
|---|---|
Molekulargewicht |
1416.5 g/mol |
IUPAC-Name |
3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |
InChI |
InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
KSNPRNVCPCWSPM-HIGYSMTCSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


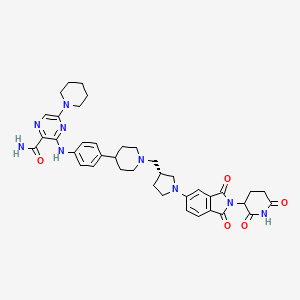
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
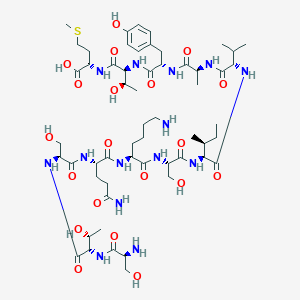
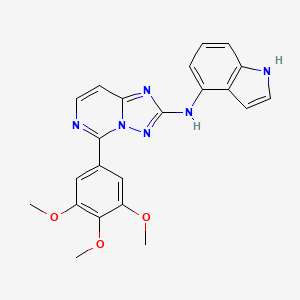
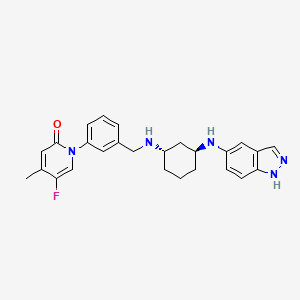
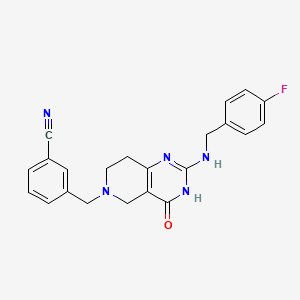
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
